HMPL-523 -

HMPL-523

Catalog Number: EVT-255915
CAS Number:
Molecular Formula: C29H23ClN2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Overview

HMPL-523, also known as Sovleplenib, is a selective small molecule inhibitor targeting the spleen tyrosine kinase. It is primarily developed for the treatment of various hematological malignancies, particularly non-Hodgkin lymphoma and chronic immune thrombocytopenia. The compound has shown promising efficacy in early clinical trials, demonstrating a favorable safety profile and potential therapeutic benefits for patients with relapsed or refractory conditions. HMPL-523 is classified as a kinase inhibitor, specifically aimed at disrupting signaling pathways crucial for the survival and proliferation of malignant B-cells.

Source and Classification

HMPL-523 is synthesized by Hutchison MediPharma Limited, a biopharmaceutical company focused on developing innovative therapeutics for cancer and autoimmune diseases. It belongs to the class of small molecule inhibitors that target specific kinases involved in cellular signaling pathways. The compound's mechanism of action is centered on inhibiting the activity of spleen tyrosine kinase, which plays a pivotal role in the B-cell receptor signaling pathway.

Synthesis Analysis

Methods and Technical Details

The synthesis of HMPL-523 involves several key steps that optimize yield and purity. Initial synthetic routes typically start with commercially available precursors, which undergo various chemical transformations including condensation reactions, cyclization, and functional group modifications.

  1. Starting Materials: The synthesis begins with accessible aromatic compounds that can be modified through electrophilic substitution or nucleophilic addition.
  2. Key Reactions: Key reactions may include:
    • Amide Coupling: To form critical intermediates.
    • Cyclization Reactions: To establish the triazolopyridine core structure.
    • Deprotection Steps: To remove protecting groups used during synthesis.

The synthesis has been refined over time to enhance scalability and reduce costs while maintaining the compound's efficacy.

Molecular Structure Analysis

Structure and Data

The molecular structure of HMPL-523 features a triazolopyridine framework, which is crucial for its interaction with the target enzyme.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Characteristics: The compound exhibits multiple functional groups that facilitate binding to the active site of spleen tyrosine kinase, including hydrogen bond donors and acceptors.

Visualization

A detailed structural representation can be obtained through computational modeling techniques, which illustrate how HMPL-523 fits into the binding pocket of its target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

HMPL-523 undergoes specific chemical reactions that are critical to its function as a kinase inhibitor:

  1. Binding Affinity: The compound binds to the active site of spleen tyrosine kinase through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanism: By occupying the active site, HMPL-523 prevents substrate phosphorylation, thereby disrupting downstream signaling pathways essential for tumor cell survival.

Experimental data from binding assays indicate that HMPL-523 exhibits low nanomolar inhibitory concentrations against its target.

Mechanism of Action

Process and Data

HMPL-523 exerts its therapeutic effects by selectively inhibiting spleen tyrosine kinase activity within B-cells:

  1. Disruption of B-cell Signaling: By inhibiting spleen tyrosine kinase, HMPL-523 interferes with the B-cell receptor signaling pathway, leading to reduced proliferation and survival of malignant B-cells.
  2. Clinical Implications: This mechanism is particularly relevant in treating lymphomas where aberrant B-cell signaling contributes to disease progression.

Preclinical studies have demonstrated significant reductions in tumor growth in models treated with HMPL-523.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may require specific handling to maintain integrity.
  • pH Sensitivity: Stability may vary with pH; optimal conditions should be maintained during formulation development.

Data from analytical characterization methods such as nuclear magnetic resonance spectroscopy confirm the purity and identity of HMPL-523.

Applications

Scientific Uses

HMPL-523 is primarily investigated for its potential applications in treating:

  1. Non-Hodgkin Lymphoma: Clinical trials are ongoing to evaluate its efficacy in patients with various subtypes of lymphoma.
  2. Chronic Immune Thrombocytopenia: Studies are assessing its safety and effectiveness in patients suffering from this autoimmune condition.
  3. Other Hematological Malignancies: Research continues into its broader applicability across different types of blood cancers.

The ongoing clinical trials aim to establish dosing regimens, safety profiles, and long-term outcomes associated with HMPL-523 treatment.

Molecular Mechanisms of Syk Inhibition by HMPL-523

Structural Basis of Syk Kinase Inhibition: Binding Affinity and Conformational Dynamics

HMPL-523 (sovleplenib) is a potent, ATP-competitive small-molecule inhibitor that targets the spleen tyrosine kinase (Syk) through high-affinity interactions within the kinase domain. Biochemical assays demonstrate sovleplenib exhibits an IC₅₀ of 25 nM against purified Syk kinase, indicating robust binding affinity [2] [7]. Structural analyses reveal its (S)-7-(4-(1-(methylsulfonyl)piperidin-4-yl)phenyl)-N-(morpholin-2-ylmethyl)pyrido[3,4-b]pyrazin-5-amine backbone enables critical interactions with Syk’s hinge region and catalytic pocket. The morpholine group facilitates hydrogen bonding with Cys457 in the hinge region, while the methylsulfonylpiperidine moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the inactive conformation of Syk [7]. This binding mode induces allosteric constraints that prevent Syk autophosphorylation (Y525/Y526) and subsequent activation [2].

Conformational dynamics studies show sovleplenib’s binding reduces Syk’s flexibility in the interdomain B region, which connects the dual SH2 domains to the catalytic kinase domain. This rigidity impairs Syk’s transition to an open, active conformation upon immunoreceptor engagement [2]. Sovleplenib maintains inhibitory activity across physiological ATP concentrations (1–10 mM), confirming target engagement under physiological conditions [7].

Table 1: Structural and Biochemical Properties of Sovleplenib

PropertyValueExperimental Context
Molecular Weight482.60 g/molChemical synthesis
Syk Inhibition (IC₅₀)25 nMEnzyme assay
Solubility (pH 2.1)0.47 mg/mLKinetic solubility assay
Key Binding ResiduesCys457 (hinge region), Hydrophobic pocketX-ray crystallography/mutagenesis
ATP-Competitive InhibitionYes (Ki = 18 nM)Radiolabeled ATP-binding assay

Compared to first-generation Syk inhibitors like fostamatinib’s active metabolite R406 (Syk IC₅₀ = 41 nM), sovleplenib’s enhanced binding kinetics translate to superior cellular potency. In B-cell lymphoma lines (REC-1, ARH-77), sovleplenib achieves half-maximal phospho-Syk inhibition at 0.105–0.173 µM, whereas R406 requires >0.5 µM for equivalent inhibition [2] [4].

Downstream Signaling Pathway Modulation: B-Cell Receptor (BCR) and Fcγ Receptor Cascades

Sovleplenib disrupts proximal and distal signaling events triggered by B-cell receptor (BCR) and Fcγ receptor (FcγR) activation. Upon BCR engagement, Syk phosphorylates the adapter protein BLNK (B-cell linker protein), which serves as a scaffold for downstream effectors including PLCγ2, BTK, and Vav [2]. Sovleplenib treatment (0.1–1 µM) reduces phospho-BLNK (Y84) by >80% in human B-cell lines (REC-1), effectively decoupling surface receptor engagement from intracellular signal amplification [2]. This blockade suppresses three critical pathways:

  • PLCγ2-Calcium-NFAT Axis: Sovleplenib inhibits PLCγ2 phosphorylation (IC₅₀ = 0.28 µM), reducing IP₃ generation and calcium mobilization. This impairs NFAT nuclear translocation and transcriptional activation of cytokines (IL-2, IL-10) [2].
  • PI3K-Akt-mTOR Survival Pathway: Sovleplenib decreases phospho-Akt (S473) by >70% at 0.5 µM, leading to downregulation of anti-apoptotic proteins (Bcl-xL, Mcl-1) [2].
  • MAPK Proliferation Signals: ERK1/2 and p38 phosphorylation are suppressed (IC₅₀ = 0.31 µM), inducing G1 cell-cycle arrest in malignant B cells [2] [9].

In FcγR-mediated pathways—critical for autoimmune conditions like immune thrombocytopenia (ITP)—sovleplenib impedes FcγRIIIa signaling in macrophages, inhibiting phagocytosis of antibody-opsonized platelets. In vitro, sovleplenib (0.5 µM) reduces FcγR-dependent phagocytosis by 90% in human whole-blood assays, with an EC₅₀ of 0.157 µM for B-cell activation suppression [2] [5]. This mechanism underpins its therapeutic efficacy in ITP, where Syk inhibition prevents autoimmune platelet destruction [5].

Table 2: Sovleplenib Modulation of Key Signaling Nodes in BCR/FcγR Pathways

Signaling NodeSovleplenib EffectCellular/Clinical Impact
BLNK phosphorylation↓ 80–90% (IC₅₀ = 0.105–0.173 µM)Disrupted signalosome assembly
PLCγ2 phosphorylation↓ 75% (IC₅₀ = 0.28 µM)Impaired calcium flux & NFAT activation
Akt phosphorylation↓ 70% (IC₅₀ = 0.35 µM)Loss of survival signals
ERK phosphorylation↓ 65% (IC₅₀ = 0.31 µM)Cell-cycle arrest
FcγR-mediated phagocytosis↓ 90% (EC₅₀ = 0.157 µM)Reduced platelet clearance in ITP

Selectivity Profiling: Kinome-Wide Specificity Against Off-Target Tyrosine Kinases

Sovleplenib exhibits exceptional selectivity for Syk over other kinases, minimizing off-target liabilities. Kinome-wide screening (468 human kinases) revealed that at 1 µM—40-fold above its Syk IC₅₀—sovleplenib inhibits only 8 kinases by >65%, demonstrating a selectivity score (S10) of 0.015 [2] [7]. Notable off-targets include:

  • FLT3 (IC₅₀ = 63 nM): Weak inhibition unlikely to be relevant at therapeutic exposures.
  • LYN (IC₅₀ = 921 nM): A Src-family kinase involved in BCR signaling, potentially contributing to sovleplenib’s efficacy.
  • KDR (VEGFR2) (IC₅₀ = 390 nM): Marginally inhibited versus R406 (IC₅₀ = 30 nM), explaining sovleplenib’s lower hypertension risk [2].

Sovleplenib’s discrimination against RET (IC₅₀ > 3 µM) is clinically significant, as RET inhibition by R406 correlates with reproductive toxicity. Sovleplenib’s selectivity arises from its optimized interaction with Syk’s unique hydrophobic pocket, which is less conserved in kinases like KDR or RET [2] [4]. In vitro toxicity panels (CYP450, hERG) showed no significant inhibition at 10 µM, supporting a favorable safety profile [2].

Table 3: Kinase Selectivity Profile of Sovleplenib vs. Reference Inhibitors

KinaseSovleplenib IC₅₀ (nM)R406 (Fostamatinib) IC₅₀ (nM)Clinical Relevance of Off-Target Inhibition
Syk2541Target engagement
FLT36382Myelosuppression risk
KDR (VEGFR2)39030Hypertension, bleeding
RET>3,00010Reproductive toxicity
LYN9215B-cell signaling synergy
JAK2>5,0001,200Cytokine dysregulation

Comparative Inhibition Efficacy: Syk Phosphorylation vs. BLNK, ERK, AKT, and PLCγ Pathways

Sovleplenib’s inhibition efficacy varies across Syk-dependent signaling nodes due to differential pathway activation thresholds and feedback mechanisms. Cellular assays demonstrate sovleplenib suppresses phospho-Syk (Y525/526) most potently (IC₅₀ = 32 nM), followed by its direct substrate BLNK (IC₅₀ = 105–173 nM) [2] [7]. Downstream nodes exhibit higher IC₅₀ values:

  • PLCγ1/2: IC₅₀ = 280 nM
  • ERK1/2: IC₅₀ = 310 nM
  • Akt: IC₅₀ = 350 nM [2]

This hierarchy reflects signal amplification along the cascade—Syk inhibition directly dampens BLNK phosphorylation but indirectly modulates distal effectors through multiple intermediaries. In aggressive B-cell lymphoma models (diffuse large B-cell lymphoma), sovleplenib (1 µM) synergizes with BTK inhibitors (ibrutinib) or PI3Kδ inhibitors (idelalisib), enhancing apoptosis by >50% versus monotherapy [3] [9]. This synergy arises from complementary blockade of parallel survival pathways: Sovleplenib extinguishes upstream BCR signaling, while BTK/PI3Kδ inhibitors target downstream nodes [3].

In autoimmune contexts, sovleplenib’s suppression of FcγR-mediated PLCγ activation is pivotal. At 0.5 µM, sovleplenib reduces platelet phagocytosis by macrophages by 90%, correlating with durable platelet responses in ITP patients [5] [6]. Murine ITP models confirm sovleplenib’s pathway-specific efficacy: Doses achieving 50% reduction in platelet clearance (ED₅₀ = 35 mg/kg) correspond with near-complete inhibition of splenic Syk phosphorylation [2].

Table 4: Pathway Inhibition Efficacy of Sovleplenib in Cellular Models

Pathway NodeIC₅₀/EC₅₀ (µM)Biological ConsequenceTherapeutic Implication
Syk phosphorylation (Y525/526)0.032Abrogated kinase activationDirect target engagement
BLNK phosphorylation0.105–0.173Disrupted signalosome assemblyImpaired B-cell activation
PLCγ phosphorylation0.280Reduced calcium flux & degranulationAnti-inflammatory in autoimmunity
Akt phosphorylation0.350Loss of survival signalsPro-apoptotic in lymphoma
ERK phosphorylation0.310Cell-cycle arrestAnti-proliferative
B-cell apoptosis (REC-1)0.400–2.000Tumor cell deathAnti-lymphoma activity

Properties

Product Name

HMPL-523

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Synonyms

HMPL-523; HMPL 523; HMPL523.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.